4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin core, with a 10-methyl and 11-oxo substitution, linked via a sulfonamide group to a 4-methoxy-2-methylbenzenesulfonyl moiety. The oxazepine ring (oxygen-containing heterocycle) distinguishes it from thiazepine analogs, while the sulfonamide substituents influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-14-12-16(28-3)9-11-21(14)30(26,27)23-15-8-10-19-17(13-15)22(25)24(2)18-6-4-5-7-20(18)29-19/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKZLHNFBGSFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This compound belongs to a class of sulfonamides that have shown various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity associated with this compound, synthesizing findings from diverse research sources.
Chemical Structure
The compound's structure is characterized by the presence of a methoxy group, a methyl group, and a dibenzo[b,f][1,4]oxazepine core. The sulfonamide group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Case Study : A study on related oxazepine derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Properties
Sulfonamides have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.
- Research Findings : A recent study highlighted that derivatives of dibenzo[b,f][1,4]oxazepine exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 5 to 20 µM, indicating significant potency .
Anti-inflammatory Effects
Compounds similar to this compound have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Clinical Relevance : In vitro studies demonstrated that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) .
Data Summary Table
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 8 - 32 | |
| Anticancer | Breast cancer cell line | 5 - 20 | |
| Anti-inflammatory | Macrophages (LPS-stimulated) | N/A |
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Sulfonamide Group : Essential for antimicrobial action.
- Oxazepine Core : Contributes to anticancer activity through cell cycle arrest and apoptosis.
- Methoxy and Methyl Substituents : Enhance lipophilicity and cellular uptake.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced activity.
- Combination Therapies : Investigating synergistic effects with existing antibiotics or anticancer agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Case Study : A study on related oxazepine derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Properties
Sulfonamides have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.
Research Findings : A recent study highlighted that derivatives of dibenzo[b,f][1,4]oxazepine exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 5 to 20 µM, indicating significant potency .
Anti-inflammatory Effects
Compounds similar to this compound have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Clinical Relevance : In vitro studies demonstrated that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) .
Data Summary Table
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 - 32 | |
| Anticancer | Breast cancer cell line | 5 - 20 | |
| Anti-inflammatory | Macrophages (LPS-stimulated) | N/A |
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Sulfonamide Group : Essential for antimicrobial action.
- Oxazepine Core : Contributes to anticancer activity through cell cycle arrest and apoptosis.
- Methoxy and Methyl Substituents : Enhance lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Dibenzo[b,f][1,4]thiazepine vs. Oxazepine Derivatives
- Compound A : 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide ()
- Key Difference : Thiazepine core (sulfur atom) vs. oxazepine (oxygen atom).
- Impact : Sulfur’s larger atomic size and lower electronegativity may alter ring strain, solubility, and receptor binding compared to oxygen-containing analogs.
Substituents on the Oxazepine/Thiazepine Core
- Compound B: 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide () Key Difference: Fluorine at the para position of the sulfonamide benzene vs. methoxy and methyl groups in the target compound.
Sulfonamide Substituent Variations
Physicochemical Properties
- Molecular Weight : The target compound (437.49 g/mol) is heavier than fluorine-substituted analogs (398.41 g/mol) due to methoxy and methyl groups.
- Spectral Data :
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with commercially available dibenzo[b,f][1,4]oxazepine precursors. Key steps include:
- Sulfonamide Coupling : Reacting the oxazepine core with a benzenesulfonamide derivative under basic conditions (e.g., using triethylamine in dichloromethane) to introduce the sulfonamide group .
- Functional Group Modifications : Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution, requiring precise temperature control (60–80°C) and anhydrous conditions .
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel column with ethyl acetate/hexane) ensures >95% purity, validated by HPLC .
Basic: How is the compound’s structure validated post-synthesis?
Structural confirmation employs:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methoxy singlet at ~3.8 ppm) and carbon backbone .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles (e.g., S–N bond at 1.63 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 396.4) .
Basic: What are the solubility characteristics of this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 10–15 |
| Water | <1 |
| Adjustments using co-solvents (e.g., PEG-400) enhance bioavailability for in vitro assays . |
Advanced: What methodologies are used to study its enzyme inhibition mechanism?
- Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., cyclooxygenase-2), with affinity scores (ΔG ≤ -8 kcal/mol) indicating strong interactions .
- Kinetic Assays : Measure values via fluorogenic substrates (e.g., for proteases) under varied pH and temperature conditions .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry and enthalpy changes (ΔH ≤ -10 kJ/mol) .
Advanced: How to resolve discrepancies in crystallographic data?
- SHELX Validation : Use SHELXL’s built-in checks (e.g., R-factor convergence <5%) to detect overfitting .
- Computational Cross-Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09) to validate bond angles and torsional strain .
Advanced: What experimental designs evaluate its anticancer activity?
- In Vitro Cytotoxicity : MTT assays (IC ≤10 μM in HeLa cells) with positive controls (e.g., cisplatin) .
- Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
- Gene Expression Profiling : qPCR or RNA-seq to monitor oncogenic pathways (e.g., p53, Bcl-2) .
Advanced: How to address contradictory bioactivity data across studies?
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Batch Reprodubility Checks : Ensure consistent synthesis protocols (e.g., reaction time ±5%) and purity (>95%) via HPLC .
Advanced: What formulation strategies improve bioavailability?
- Liposomal Encapsulation : Use phosphatidylcholine/cholesterol liposomes (size: 100–200 nm) to enhance aqueous solubility .
- Co-Solvent Systems : Ethanol/Cremophor EL mixtures (1:1 v/v) for in vivo administration .
Advanced: How to assess toxicity and ADME properties?
- In Vitro Hepatotoxicity : Primary hepatocyte viability assays (LD >50 μM) .
- Pharmacokinetics (PK) : LC-MS/MS quantifies plasma half-life (t ~4 hr) in rodent models .
- CYP450 Inhibition : Microsomal assays to evaluate drug-drug interaction risks .
Advanced: What are best practices for handling and storage?
- Storage : -20°C under argon in amber vials to prevent photodegradation .
- Handling : Use gloveboxes (O <1 ppm) during weighing to avoid oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
